molecular formula C37H24O9 B586863 Diosmetine Tri-O-benzoyl CAS No. 1797983-90-4

Diosmetine Tri-O-benzoyl

Cat. No.: B586863
CAS No.: 1797983-90-4
M. Wt: 612.59
InChI Key: IKLYLDJLJFRBGJ-UHFFFAOYSA-N
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Description

Diosmetine Tri-O-benzoyl, also known as this compound, is a useful research compound. Its molecular formula is C37H24O9 and its molecular weight is 612.59. The purity is usually 95%.
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Properties

CAS No.

1797983-90-4

Molecular Formula

C37H24O9

Molecular Weight

612.59

IUPAC Name

[5-benzoyloxy-2-(3-benzoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] benzoate

InChI

InChI=1S/C37H24O9/c1-42-29-18-17-26(19-31(29)45-36(40)24-13-7-3-8-14-24)30-22-28(38)34-32(44-30)20-27(43-35(39)23-11-5-2-6-12-23)21-33(34)46-37(41)25-15-9-4-10-16-25/h2-22H,1H3

InChI Key

IKLYLDJLJFRBGJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Synonyms

3’,5,7-Tri-O-benzoyl-4’-methoxy-flavone;  3’,5,7-Tri-O-benzoyl-4’-methoxyflavone;  Diosmetin Tri-O-benzoyl

Origin of Product

United States

Q & A

Q. Q1. What experimental methodologies are recommended for optimizing the synthesis of Diosmetine Tri-O-benzoyl, and how can researchers systematically evaluate reaction conditions?

Answer:

  • Key Parameters to Vary:
    • Catalysts (e.g., palladium-based systems, as referenced in ) and solvents.
    • Temperature gradients (e.g., 25°C to 80°C) and reaction durations.
  • Analytical Validation:
    • Use HPLC to monitor reaction progress and NMR (¹H/¹³C) for structural confirmation.
    • Compare yields under different conditions to identify optimal parameters.
  • Framework Application:
    • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize experiments .
    • Design a factorial experiment to isolate variable effects .

Q. Table 1: Example Synthesis Optimization Parameters

VariableTested RangeAnalytical MethodOutcome Metric
CatalystPd(PPh3)4, SnCl4HPLCYield (%)
Temperature25°C–80°CTLCPurity

Q. Q2. How should researchers design stability studies for this compound under varying physicochemical conditions?

Answer:

  • Experimental Design:
    • Expose the compound to stressors: pH (1–13), temperature (4°C–40°C), and light (UV/visible).
    • Use LC-MS to track degradation products and quantify stability over time.
  • Control Strategies:
    • Include inert atmospheres (e.g., nitrogen) to assess oxidative stability.
    • Reference ICH guidelines for pharmaceutical stability testing frameworks .

Advanced Research Questions

Q. Q3. What strategies can resolve contradictions in reported pharmacological efficacy data (e.g., in vitro vs. in vivo models) for this compound?

Answer:

  • Data Reconciliation Steps:
    • Comparative Analysis: Use meta-analysis to identify confounding variables (e.g., bioavailability differences, metabolic pathways) .
    • Mechanistic Studies: Employ knock-out models or enzyme inhibition assays to validate targets.
    • Statistical Rigor: Apply multivariate regression to isolate compound-specific effects from systemic variables.
  • Framework Integration:
    • Align with PICO (Population: cell/animal models; Intervention: dosage; Comparison: controls; Outcome: IC50/EC50) to standardize reporting .

Q. Table 2: Example In Vitro vs. In V Efficacy Discrepancies

ModelEfficacy (IC50)Confounding FactorResolution Method
HepG2 cells10 µMCytochrome P450 activityCYP3A4 inhibition assay
Murine model50 µMPlasma protein bindingFraction unbound assay

Q. Q4. How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?

Answer:

  • Methodological Pipeline:
    • Derivative Synthesis: Modify functional groups (e.g., benzoyl substitution patterns) while retaining the core scaffold.
    • Activity Profiling: Test against target enzymes/receptors using SPR (surface plasmon resonance) or fluorescence polarization.
    • Computational Modeling: Apply molecular docking (e.g., AutoDock Vina) to correlate structural changes with binding affinity.
  • Data Integration:
    • Use heatmaps to visualize SAR trends (e.g., substituent electronegativity vs. IC50) .

Q. Q5. What advanced analytical techniques are critical for elucidating the metabolic fate of this compound in biological systems?

Answer:

  • Technique Selection:
    • High-Resolution Mass Spectrometry (HR-MS): Identify phase I/II metabolites.
    • Radiolabeling (¹⁴C): Track distribution and excretion in preclinical models.
    • Microsomal Assays: Use liver microsomes to simulate hepatic metabolism.
  • Validation Protocol:
    • Cross-validate with isotopic tracing and synthetic metabolite standards .

Q. Q6. How can researchers address discrepancies in reported cytotoxicity profiles of this compound across cell lines?

Answer:

  • Root-Cause Analysis:
    • Cell Line Variability: Profile genetic/phenotypic differences (e.g., ABC transporter expression).
    • Assay Conditions: Standardize incubation time, serum concentration, and endpoint detection (e.g., MTT vs. ATP luminescence).
  • Meta-Analysis Framework:
    • Apply the FINER criteria to prioritize replication studies in high-variability models .

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